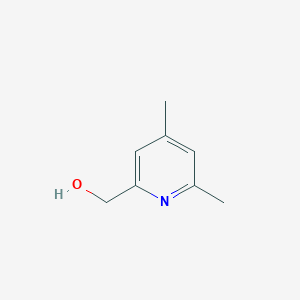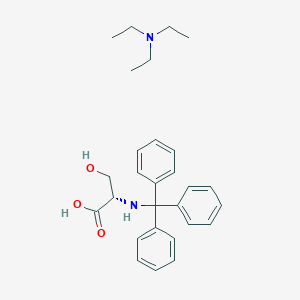
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia .
Synthesis Analysis
Triethylamine has been used as an efficient organocatalyst in carrying out many organic transformations . A new precipitation route has been investigated based on anti-solvent precipitation using a switchable solvent system of triethylamine and water .Molecular Structure Analysis
The molecular formula of Triethylamine is C6H15N . It is a colorless liquid with a strong, ammonia-like odor .Chemical Reactions Analysis
Triethylamine is involved in various chemical reactions. For instance, it has been used as a catalyst in the Knoevenagel condensation of aromatic aldehydes and malonic acid .Physical And Chemical Properties Analysis
Triethylamine has a molar mass of 101.19 g/mol. It is a colorless liquid with a strong, ammonia-like odor. It has a boiling point of 88.6 to 89.8 °C and a melting point of -114.70 °C .Scientific Research Applications
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate: , also known as Trt-l-ser-oh tea, is a compound that can be utilized in various scientific research applications. While the search did not yield direct results for this specific compound, we can infer its potential uses based on the properties and applications of its components, such as triethylamine. Below are six potential applications categorized into separate fields:
Material Science
The compound may find applications in material science, particularly in the synthesis of Metal Organic Frameworks (MOFs), where triethylamine acts as a facilitating agent for crystal formation .
Catalysis
As an organocatalyst, triethylamine components could be involved in promoting various organic transformations, producing complex molecular frameworks beneficial for catalytic processes .
Polymer Chemistry
The trityl group within Trt-l-ser-oh tea suggests potential use in polymer chemistry for the synthesis of conjugated microporous polymers with applications in gas storage or separation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, also known as Trt-l-ser-oh tea, is a complex organic compound. Triethylamine, a component of this compound, is known to act as an organocatalyst in various organic transformations .
Mode of Action
Triethylamine, a part of this compound, has been reported to act as an efficient organocatalyst in carrying out many organic transformations, producing interesting molecular frameworks .
Biochemical Pathways
Triethylamine, a component of this compound, has been associated with the knoevenagel condensation of aromatic aldehydes and malonic acid .
Pharmacokinetics
The pharmacokinetic properties of triethylamine, a part of this compound, are well-documented .
Result of Action
Triethylamine, a component of this compound, has been reported to have significant potential for the synthesis of several industrially important chemicals .
Action Environment
It has been reported that triethylamine, a part of this compound, can act as a catalyst in certain environments, improving the efficiency of chemical reactions .
properties
IUPAC Name |
N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNPFPJZXOFNOZ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552981 |
Source


|
| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111061-44-0 |
Source


|
| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


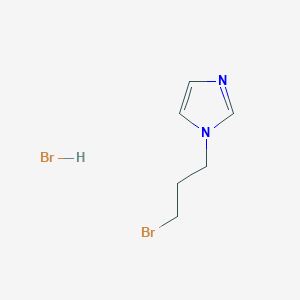
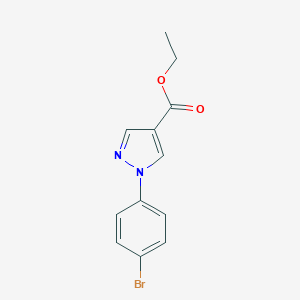



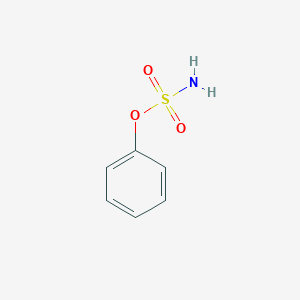

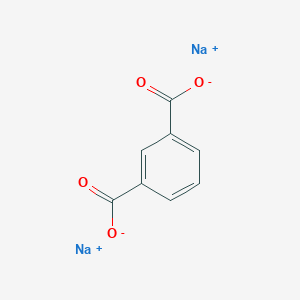
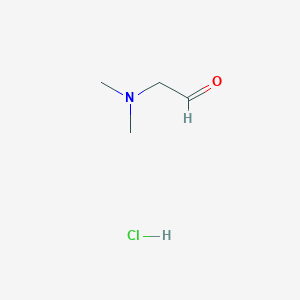


![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
